4-Hydroxy-benzamidine

Overview

Description

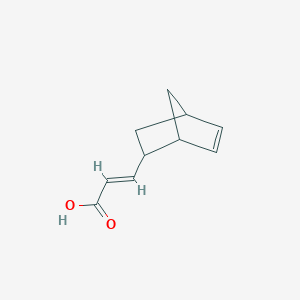

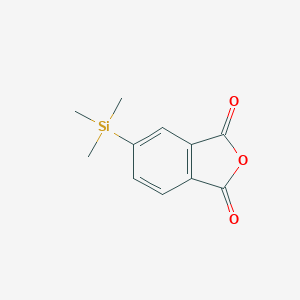

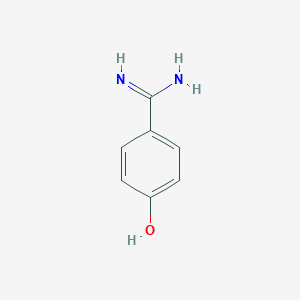

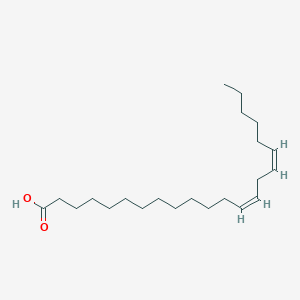

4-Hydroxy-benzamidine, also known as 4-Hydroxybenzimidamide, is a compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 g/mol . The IUPAC name for this compound is 4-hydroxybenzenecarboximidamide . It is also known by other names such as Benzenecarboximidamide and 4-hydroxy- .

Synthesis Analysis

The synthesis of benzamidine-based compounds has been studied extensively. For instance, a study reported the discovery of a novel benzamidine-based inhibitor that functions through competitive inhibition of VEGF-C binding to Nrp2 . Another study discussed the synthesis of benzamides through direct condensation of carboxylic acids and amines under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-benzamidine is characterized by a benzene ring attached to a hydroxyl group and a carboximidamide group . The crystal structure of the compound is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

Benzamidine-based compounds undergo various chemical reactions. For instance, benzamidines can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Physical And Chemical Properties Analysis

4-Hydroxy-benzamidine has a molecular weight of 136.15 g/mol and a molecular formula of C7H8N2O . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Photoswitchable Binding Interactions

4-Hydroxy-benzamidine has been used in the study of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . The research aimed to understand how photoswitchable drugs interact with their biological target. The study found that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .

Inhibitor of Trypsin

Benzamidine, a component of 4-Hydroxy-benzamidine, is well studied as a simple trypsin inhibitor . It is known to bind in the S1 pocket of trypsin with a Ki value of 19 μM . This property has been further explored in the design of other compounds .

Visualization of Residue Interaction Profile

Inverse mixed-solvent molecular dynamics have been used to construct the residue interaction profile of 4-Hydroxy-benzamidine . This method provides a profile of the preferred protein environments of probes without co-crystallized structures .

Antifungal Activity

Benzamidine derivatives, which would include 4-Hydroxy-benzamidine, have been synthesized and tested for antifungal activity . Some of these compounds have shown significant efficacy against certain strains .

Drug Design and Virtual Screening

The residue interaction profile of 4-Hydroxy-benzamidine obtained through inverse mixed-solvent molecular dynamics can be used in drug design and virtual screening . This method provides a physicochemical description of the general non-covalent interaction .

Lead Optimization in Drug Discovery

The computational methods used in lead optimization to improve activity and reduce the toxicity of compounds are still evolving . The residue interaction profile of 4-Hydroxy-benzamidine can be used in this process to ensure efficiency in discovery and development .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-benzamidine is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

The compound’s interaction with Trypsin-3 may result in changes to the enzyme’s activity, potentially influencing various biological processes .

Biochemical Pathways

It is known that benzamidine derivatives can inhibit the activity of trypsin-like serine proteases , suggesting that 4-Hydroxy-benzamidine may influence pathways involving these enzymes.

Future Directions

properties

IUPAC Name |

4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXYBWIDIWTCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418681 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15535-98-5 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper primarily focuses on thioamide and disulfide formation from aromatic aldehydes. What makes the formation of 4-hydroxybenzamidine from 4-hydroxybenzaldehyde unique in this context?

A1: While the reaction of most aromatic aldehydes with sodium hydrosulfide in liquid ammonia predominantly yields thioamides and disulfides, 4-hydroxybenzaldehyde demonstrates a unique reaction pathway. In addition to the expected 4-hydroxythiobenzamide and 4,4'-dihydroxybenzyl sulfide, this reaction surprisingly produces 4-hydroxybenzamidine·2H2O []. This suggests the hydroxyl group in the para position of the aromatic ring influences the reaction mechanism, leading to the formation of an amidine alongside the usual products. Further investigation into this specific reaction pathway and the potential influence of the hydroxyl group could provide valuable insight into the reactivity of substituted benzaldehydes with sodium hydrosulfide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)

![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)

![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)